The spectroscopic data for this compound (H₈Si₃) is summarized in the table below.
| Spectroscopic Method | Chemical Shift / Wavenumber / Wavelength | Assignment / Interpretation |
|---|---|---|
| ¹H NMR [1] | 3.5 - 4.5 ppm (singlet) | Terminal SiH₃ groups (6H) |
| 3.8 - 4.2 ppm | Central SiH₂ group (2H) | |
| ²⁹Si NMR [1] | -40 to -60 ppm | Terminal silicon atoms (SiH₃) |
| -45 to -55 ppm | Central silicon atom (SiH₂) | |
| IR Spectroscopy [1] | 2150 - 2200 cm⁻¹ | Si-H stretching vibrations |
| 940 - 960 cm⁻¹ | Si-H deformation modes | |
| 420 - 450 cm⁻¹ | Si-Si stretching vibrations | |
| Raman Spectroscopy [1] | 420 - 450 cm⁻¹ | Si-Si stretching vibrations |
| 2150 - 2170 cm⁻¹ | Symmetric Si-H stretching |
The molecular structure of this compound is a chain of three silicon atoms with hydrogen atoms completing the tetrahedral geometry [2] [1].
Molecular structure of this compound (H₈Si₃) with a linear silicon backbone [1].
Since detailed methodologies for the cited data were not located, here is a general framework for acquiring such data.
General workflow for spectroscopic characterization of volatile, air-sensitive compounds.
The search results confirm that This compound itself is not a compound involved in cell signaling [1]. The extensive information on signaling pathways found is related to entirely different biological and chemical contexts [3] [4] [5]. This is likely a key reason why the specific data you requested was not located.
For the most current and detailed data, I suggest you:
Research indicates that disilane (Si₂H₆) decomposition can proceed through different pathways, and the dominant mechanism depends on whether the reaction occurs on a surface or in the gas phase, as well on the specific conditions.
| Feature | Surface Decomposition Model (on Silicon) | Homogeneous Gas-Phase Decomposition |
|---|---|---|
| Preferred Pathway | Decomposition into two non-identical radicals (SiH₃ + SiH₃) with concurrent hydrogen transfer to the surface [1]. | A pressure-dependent branching ratio between two primary channels [2]. |
| Primary Products | SiH₃ and SiH₃ radicals; hydrogen atoms chemisorbed on the silicon surface [1]. | SiH₄ + SiH₂ (Path R1) and H₂ + H₃SiSiH (Path R2) [2]. |
| Key Finding | This model is physically preferred for temperatures of 400–800 °C and eliminates non-physical features in temperature dependencies seen in other models [1]. | Under the studied conditions, about 70% of consumed disilane was converted to trisilane (Si₃H₈), a main reaction product [2]. |
| Conditions Studied | Low gas pressure in the reactor [1]. | Temperature: 675–740 K; Pressure: 20–40 Torr [2]. |
The relationship between these pathways and the silicon thin film growth process can be visualized as follows:
> Competing pathways of disilane decomposition leading to silicon thin film growth.
The studies employed specific analytical techniques to uncover these mechanisms and measure reaction rates.
| Aspect | Method/Specification |
|---|---|
| Gas-Phase Analysis | Time-of-flight (TOF) mass spectrometry coupled with vacuum ultraviolet single-photon ionization (VUV-SPI) at 10.5 eV (118 nm) [2]. |
| Measured Species | Quantitative concentration measurements of disilane and trisilane; examination of Si₂H₄ species [2]. |
| Kinetic Analysis | Use of pressure-dependent rate constants and kinetic simulation including both gas-phase and surface reactions to analyze mechanisms [2]. |
| Surface Science Insight | Kinetic theory applied to establish surface concentration conditions and relate decomposition rates of various fragments (v_{SiH3} and v_{SiH4}) [1]. |
A critical finding from the surface decomposition study is the strong dependence of the decomposition rate on the disilane pressure, suggesting that the silicon film growth rate is mainly dependent on the rate and mode of the surface pyrolysis process [1].
The rate of disilane decomposition, like most chemical reactions, is highly dependent on temperature. This relationship is governed by the Arrhenius equation [3] [4]: [ k = A \exp\left({-E_a \over RT}\right) ]
This equation indicates that the rate constant (k) increases exponentially with temperature, as a higher temperature provides more molecules with the necessary energy to overcome the reaction's activation energy barrier ((E_a)) [3] [4]. This principle underpins the temperature ranges (400–800°C for surface decomposition) cited in the studies [1].
While your search may have encountered UV-Vis spectroscopy, it is crucial to note that this technique is generally not suitable for studying disilane decomposition. UV-Vis measures electronic transitions in chromophores, which are typically absent in small molecules like disilane (Si₂H₆) and silane (SiH₄) [5] [6]. The cited research instead relied on mass spectrometry and kinetic modeling [1] [2].
To obtain the level of detail required for a whitepaper, I suggest the following:
Disilane (Si₂H₆) is a higher-order silane that is particularly valuable in the formation of high-purity silicon films. Its utility stems from its properties, which can lead to superior material characteristics compared to more common precursors like silane (SiH₄) [1].
The table below summarizes the core applications and advantages of using disilane in material formation processes.
| Application Area | Specific Uses | Key Advantages of Using Disilane |
|---|---|---|
| Semiconductor & Photovoltaic (PV) Manufacturing [1] | Silicon epitaxial growth, amorphous silicon (a-Si:H), SiGeSn alloys, microspheres, photonic crystals. | Higher film density, faster deposition rate, lower process temperature, improved film smoothness/continuity, better doping compatibility. |
| Chemical Vapor Deposition (CVD) Processes [1] | Plasma-Enhanced CVD (PECVD), Low-Pressure CVD (LPCVD). | Enables high-quality film deposition at lower temperatures. |
| Organic Optoelectronic Materials [2] | Serves as a bridging unit in σ–π-conjugated molecular architectures. | Enables fine-tuning of photophysical properties; enhances fluorescence, solubility, and crystallinity. |
Industrial production of disilane relies on several chemical pathways. The search results highlight three primary methods, each with its own trade-offs in terms of yield, complexity, and cost [1].
The following diagram outlines the primary synthesis routes and their key characteristics:
A comparative analysis of these synthesis methods is provided in the table below:
| Synthesis Method | Key Process Details | Yield & Industrial Considerations |
|---|---|---|
| Magnesium Silicide (Mg₂Si) [1] | Reaction of Mg₂Si with acid (HCl) or ammonium bromide (NH₄Br) in solution. | High yield (up to 70-80%). Well-established but generates significant byproducts; complex recovery. |
| Reduction of Hexachlorodisilane (Si₂Cl₆) [1] | Reduction using hydrides like LiAlH₄ in ether solvents. | High yield (~80%). Uses expensive raw materials; complex byproduct recovery. |
| Direct Decomposition of Silane (SiH₄) [1] | Silane is decomposed via pyrolysis, discharge (e.g., dielectric barrier), microwave, or photolysis. | Low yield (often <5%, up to 10% with catalysts). Lower yield but uses simpler feedstock; active R&D area. |
Although full procedural details are beyond the scope of this guide, the literature points to several critical experimental concepts.
A fundamental application of disilane is in thin-film deposition. The general workflow for a CVD process, a cornerstone of semiconductor fabrication, can be summarized as follows [1] [3]:
For the synthesis of disilane-bridged organic molecules used in advanced materials, researchers primarily employ two key chemical strategies [2]:
| Synthetic Strategy | Description | Typical Conditions & Notes |
|---|---|---|
| Salt Metathesis | Reaction of a chlorodisilane with a Grignard or organolithium reagent. | Long-established method. Can produce symmetrical/unsymmetrical structures; may have issues with yield, selectivity, and functional group compatibility. |
| Palladium-Catalyzed Coupling | Silylation of an aryl halide using a hydrodisilane, catalyzed by palladium complexes. | Modern method. Milder conditions, better functional group tolerance. Key breakthrough was preventing Si–Si bond cleavage during catalysis. |
When working with disilane and related compounds in a laboratory or industrial setting, consider these critical points from the literature:
In a reaction coordinate diagram, these species are identified by their position on the energy curve. The table below summarizes their core differences.
| Feature | Transition State | Intermediate |
|---|---|---|
| Definition | High-energy, transient configuration along the reaction coordinate [1] | Comparatively stable species formed between elementary reaction steps [2] |
| Lifetime | Exists for approximately one bond vibration cycle (cannot be isolated) [3] | Finite and detectable lifetime (can sometimes be isolated) [2] [3] |
| Position on Energy Diagram | Energy maximum (a "hilltop") [2] [3] | Energy minimum (a "valley") [2] |
| Symbol | Often denoted by a double dagger symbol (‡) [1] | Typically denoted by the letter 'I' |
The following diagram illustrates the relationship between these species in a multi-step reaction. The transition states (TS) represent the energy barriers that must be overcome, while the intermediate is a temporarily stable product that can form before the reaction proceeds further.
Reaction coordinate diagram showing two transition states (TS1, TS2) and one intermediate (I).
While data on "disilylsilane" is limited, a relevant study on silicon film deposition from disilane (Si₂H₆) provides insight into the reaction mechanism and key species [4].
Given the lack of specific data on this compound, here are approaches you can take to deepen your research:
While direct data on disilylsilane is unavailable, the following table summarizes key aspects of research on disilane and other silanes, which involve similar computational approaches.
| Study Focus | Key Computational Methods & Functionals | Relevant Findings & Applications | Source |
|---|---|---|---|
| Disilane Hydrolysis & Catalysis | Gaussian 09; B3LYP, M06-2D, ωB97X-D/6-31+G(d); DGDZVP for Fe; CCSD(T) for single-point energies [1] | Fe (110) surface provides a barrierless path for disilane dissociation; hydrolysis is kinetically inert without a catalyst [1]. | [8] |
| Disilane Molecular Structure | Ab initio methods for molecular force field, vibrational spectrum, photoelectron, and VUV electronic spectra [2] [3] | Provides foundational data on disilane's geometric and electronic structure [2] [3]. | [1] [3] |
| Si-H Bond Dissociation Energies | B3LYP/6-311+G(3df,2p)//B3LYP/6-31G(d) to calculate Si-H BDEs in various organic silanes [4] | Systematically computes BDEs; identifies substituents (e.g., third-row atoms) that stabilize silyl radicals and lower BDEs [4]. | [6] |
| Electronic Structure of Diphenylsilane | Gaussian 03; B3LYP/6-311G basis set; X-ray emission spectroscopy for validation [5] | DFT-calculated X-ray emission spectrum matched experimental data, validating the method for describing chemical bonding in silanes [5]. | [9] |
Here is a practical workflow you can adapt, based on methodologies used in the related studies. The diagram below outlines the key stages of a typical first-principles DFT investigation.
Proposed workflow for a DFT study on this compound
1. Model Building and Method Selection
2. Key Calculations and Properties to Investigate
BDE = H(A•) + H(B•) - H(A-B), where H is the enthalpy including the electronic energy plus thermal corrections (ZPE, translational, rotational, vibrational) [4].
Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a versatile thin-film fabrication technique that allows for deposition at significantly lower temperatures than conventional thermal CVD [1] [2]. This process involves introducing precursor gases into a vacuum chamber where a plasma, generated by an electric field (RF, AC, or DC), provides the energy to dissociate the gases. The resulting reactive species adsorb onto a substrate, leading to film growth [2] [3]. The primary advantage of PECVD is its ability to deposit high-quality, uniform films on temperature-sensitive substrates, making it indispensable in semiconductor, optical, and biomedical industries [1] [2].
This protocol outlines a standard procedure for depositing a silicon nitride film, a common application in microelectronics for encapsulation and passivation [2] [3]. The parameters can be adapted for other silicon-based precursors.
2.1. Materials & Equipment
2.2. Pre-Deposition Procedures
2.3. Deposition Process
The following workflow diagram summarizes the key steps of the PECVD process.
The properties of the deposited film are highly dependent on the process parameters. The table below summarizes key variables and their typical effects. Note that the specific values for a disilylsilane precursor would need to be established through a Design of Experiments (DoE) approach.
Table 1: Key PECVD Process Parameters and Their Influence on Film Properties
| Parameter | Typical Range | Influence on Film Properties |
|---|---|---|
| Substrate Temperature | 250–350°C [2] [4] | Higher temperature generally improves film density and reduces hydrogen content. Critical for stress control. |
| Chamber Pressure | Few mTorr to few Torr [3] | Lower pressure often improves step coverage and conformity; higher pressure can increase deposition rate. |
| RF Power / Frequency | 13.56–100 MHz, 100–500 mW/cm² [2] [3] | Higher power increases dissociation, deposition rate, and can lead to denser films but may cause ion bombardment damage. |
| Gas Flow Rates & Ratios | Varies by precursor (e.g., SiH₄:NH₃ ~ 1:5) | Determines film stoichiometry, etch rate, and optical properties (e.g., refractive index). |
| Electrode Configuration | Capacitively / Inductively Coupled [2] | Affects plasma density and ion bombardment energy. Remote plasma can reduce substrate damage. |
Table 2: Comparison of Common Silicon Precursors in PECVD (Illustrative)
| Precursor | Formula | Key Characteristics (from literature) |
|---|---|---|
| Silane | SiH₄ | Standard precursor; highly reactive and pyrophoric [5] [4]. |
| Disilane | Si₂H₆ | Higher growth rate compared to silane in some configurations; can lead to uniformity challenges [6] [7]. |
| Tetraethylorthosilicate (TEOS) | Si(OC₂H₅)₄ | Liquid precursor; used for SiO₂ deposition. Can lead to carbon contamination [3]. |
| Dimethylsilane (DMSi) | SiC₂H₈ | Alkylsilane; used in Cat-CVD for Si-C films. Safer than silane [5]. |
| This compound | Si₃H₈ | Information not available in search results. Properties and performance would need to be experimentally characterized. |
After deposition, the film must be characterized to ensure it meets the required specifications.
Table 3: Common PECVD Issues and Potential Solutions
| Problem | Potential Cause | Solution |
|---|---|---|
| Poor Film Uniformity | Non-uniform gas flow, temperature, or plasma. | Check "showerhead" for clogs, verify heater uniformity, optimize pressure and electrode geometry. |
| High Film Stress | Incorrect temperature/power or ion bombardment. | Adjust substrate temperature, lower RF power, or consider a dual-frequency plasma [3]. |
| Low Deposition Rate | Low precursor flow, low power, or low pressure. | Increase precursor gas flow rate and/or RF power. |
| High Hydrogen Content | Deposition temperature too low. | Increase the substrate temperature to provide more energy for hydrogen desorption [3]. |
This application note provides a foundational protocol for silicon-based film deposition via PECVD. The absence of specific data for This compound highlights a gap in the current literature and an opportunity for research. Future work should focus on designing experiments to determine the optimal parameters—including temperature, pressure, power, and gas mixtures—for this specific precursor, using the characterization and troubleshooting methods outlined herein.
Disilane (Si₂H₆) represents a critical high-order silane precursor that has gained significant importance in advanced semiconductor manufacturing, particularly for low-temperature epitaxial processes. As semiconductor device architectures continue to evolve toward three-dimensional structures and reduced thermal budgets, traditional silicon precursors like silane (SiH₄) and dichlorosilane (SiH₂Cl₂) face fundamental limitations due to their strong Si-H and Si-Cl bonds, which require higher thermal energy for dissociation. Disilane's unique molecular structure features relatively weaker Si-Si bonds (3.29 eV compared to 3.97 eV for Si-H bonds), enabling more efficient decomposition at lower temperatures and facilitating higher growth rates under conditions where conventional precursors exhibit prohibitively slow deposition kinetics. The expanding applications of disilane span from source/drain epitaxy in advanced logic devices to SiGe/Si multi-stack formations for gate-all-around transistors and next-generation 3D-DRAM technologies, all demanding precise control over film properties at thermal budgets below 600°C.
The global disilane market for semiconductor applications is experiencing robust growth, projected to reach $163.6 million in 2025 with a compound annual growth rate (CAGR) of 7.8% from 2019 to 2033, reflecting its increasing importance in semiconductor fabrication [1]. East Asia dominates consumption, accounting for approximately 70% of global disilane usage, with significant manufacturing presence in China, Taiwan, South Korea, and Japan. This application note provides comprehensive guidelines for optimizing disilane-based silicon epitaxial growth processes, incorporating detailed experimental protocols, characterization methodologies, and practical implementation considerations tailored to researchers and process engineers working in semiconductor development.
The selection of appropriate silicon precursors is critical for achieving desired epitaxial film properties while meeting thermal budget constraints. High-order silanes, including disilane (Si₂H₆), trisilane (Si₃H₈), and tetrasilane (Si₄H₁₀), offer distinct advantages over conventional precursors for low-temperature applications due to their progressively weaker Si-Si bonds (3.29 eV, 3.25 eV, and 3.22 eV, respectively) compared to the stronger Si-H bonds (3.97 eV) in silane [2]. This fundamental molecular property enables more efficient decomposition pathways at reduced temperatures, translating to significantly enhanced growth rates under identical process conditions. The molecular complexity of high-order silanes provides alternative adsorption and decomposition routes that bypass the high-energy barriers associated with Si-H bond cleavage in traditional precursors, making them particularly suitable for advanced device applications where post-processing temperatures must remain below 600°C.
Table 1: Comparison of Silicon Precursors for Epitaxial Growth
| Precursor | Bond Energy (eV) | Relative Growth Rate at 550°C | Typical Deposition Temperature Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Silane (SiH₄) | 3.97 (Si-H) | 1.0× (reference) | 600-800°C | High purity, well-established | Limited growth at low temperature |
| Dichlorosilane (SiH₂Cl₂) | 3.95 (Si-Cl) | 1.2× | 650-850°C | Excellent selectivity, low defects | Chlorine contamination risk |
| Disilane (Si₂H₆) | 3.29 (Si-Si) | 3.5× | 450-650°C | High growth rate at low temperature | Higher cost, safety considerations |
| Trisilane (Si₃H₈) | 3.25 (Si-Si) | 4.2× | 400-600°C | Highest growth efficiency | Complex handling, limited availability |
| Tetrasilane (Si₄H₁₀) | 3.22 (Si-Si) | 4.8× | 400-600°C | Ultra-high growth rate | Specialized equipment needed |
The relentless drive toward semiconductor device miniaturization and three-dimensional integration has established stringent thermal budget requirements that fundamentally constrain epitaxial process temperatures. For monolithic 3D integration approaches, which offer substantial area reduction and power efficiency improvements, upper-layer fabrication necessitates silicon and SiGe epitaxy processes below 600°C to prevent thermal degradation of underlying pre-fabricated devices [2]. Similarly, the development of 3D-DRAM architectures based on SiGe/Si multi-stacks requires low-temperature epitaxy to minimize interdiffusion between SiGe and Si layers during extended growth processes. The introduction of high-k/metal gate stacks in advanced CMOS technologies further mandates that post-gate processes, including source/drain contact epitaxy, maintain temperatures sufficiently low to prevent deformation or interfacial reactions in these sensitive structures.
The transition to 3D device architectures such as gate-all-around nanosheet transistors and FinFETs has further accelerated the adoption of disilane and other high-order silanes, as these structures often require selective epitaxial growth in confined spaces where temperature uniformity and control are critical. Additionally, the superior conformality and step coverage achieved with disilane at lower temperatures makes it particularly suitable for these complex three-dimensional structures, enabling more uniform film deposition on high-aspect-ratio features. The expanding applications in power electronics, renewable energy systems, and electric vehicles further drive the need for optimized disilane processes, as these domains increasingly leverage silicon carbide (SiC) substrates whose processing benefits from the controlled thermal budgets enabled by disilane chemistry [3].
Ultra-high vacuum chemical vapor deposition (UHV-CVD) systems provide the optimal environment for disilane-based epitaxial processes due to their exceptional base pressure capabilities (typically <2×10⁻⁸ Torr) and minimized contamination levels. The system should be equipped with a load-lock chamber to maintain main chamber vacuum integrity during wafer transfer, a turbo molecular pumping system capable of maintaining working pressures below 1×10⁻⁴ Torr during process conditions, and precursor gas injection systems with precise mass flow controllers for accurate disilane delivery [2]. The process chamber should feature heated walls maintained at approximately 50-70°C to prevent disilane condensation while avoiding premature gas-phase decomposition. For optimal results, the system should operate in molecular flow regime conditions, where the mean free path of gas molecules exceeds the chamber dimensions, ensuring uniform flux distribution across the substrate surface.
Substrate preparation represents perhaps the most critical determinant of epitaxial film quality, particularly for low-temperature processes where native oxide removal becomes challenging. The following sequential protocol has demonstrated efficacy for achieving pristine hydrogen-terminated surfaces:
For cluster tool configurations, integrated dry-cleaning modules utilizing remote plasma sources can provide complementary surface preparation, with "P"-type systems using fluorine radicals for oxide removal and hydrogen radicals for carbonaceous contamination, achieving interfacial oxygen densities of approximately 5×10¹² atoms/cm² [4]. The "S"-type process chambers utilizing NF₃ and NH₃ plasma chemistries have demonstrated interface oxygen concentrations of 4.21×10¹⁸ atoms/cm³, approximately fivefold lower than standard dHF treatments [4].
The following standardized protocols describe optimized disilane-based epitaxial processes for silicon and silicon-germanium alloys:
Protocol 1: Silicon Epitaxial Growth via UHV-CVD
Substrate loading and prebake: Transfer prepared substrates to UHV-CVD main chamber and execute a low-temperature prebake at 550-600°C for 10-15 minutes under high vacuum to desorb residual surface contaminants without damaging hydrogen termination.
Temperature stabilization: Stabilize substrate temperature at target growth temperature (500-600°C) with precision of ±2°C to ensure reproducible growth kinetics.
Disilane introduction: Introduce disilane precursor at controlled flow rates (typically 1-10 sccm) without carrier gas to maintain ultra-high vacuum conditions. Utilize gradual flow stabilization to prevent pressure transients.
Growth initiation and monitoring: Commence epitaxial growth while monitoring film thickness in situ using laser interferometry or spectroscopic ellipsometry. Typical growth rates range from 1-10 nm/minute depending on temperature and flow conditions.
Process termination: Conclude growth by terminating disilane flow and allowing substrate temperature to stabilize under high vacuum conditions for 2-3 minutes before initiating cool-down sequence.
Controlled extraction: Once substrate temperature reaches below 300°C, transfer to load-lock chamber and introduce high-purity nitrogen before wafer extraction.
Protocol 2: Silicon-Germanium Epitaxial Growth
Execute Protocol 1 steps 1-2 for substrate preparation and stabilization.
Germanium precursor introduction: Introduce germane (GeH₄) or digermane (Ge₂H₆) concurrently with disilane at predetermined flow ratios to achieve target SiGe composition.
Composition control: Maintain precise mass flow control of both precursors throughout deposition, with Ge fraction typically ranging from 15-40% for most device applications.
Growth monitoring: Utilize in situ metrology to verify composition uniformity and growth rate consistency throughout deposition process.
Table 2: Optimized Process Parameters for Disilane-Based Epitaxy
| Process Parameter | Silicon Epitaxy | Silicon-Germanium Epitaxy | Critical Dependencies |
|---|---|---|---|
| Temperature Range | 500-600°C | 475-575°C | Lower temperatures require higher disilane flows |
| Disilane Flow Rate | 1-10 sccm | 2-8 sccm | Chamber geometry, pumping speed |
| Working Pressure | <1×10⁻⁴ Torr | <1×10⁻⁴ Torr | Must maintain molecular flow regime |
| Growth Rate | 1-10 nm/min | 2-12 nm/min | Temperature, flow rate, surface orientation |
| Activation Energy | 1.84-1.88 eV | 1.65-1.75 eV | Germanium content reduces activation energy |
| Prebake Conditions | 550-600°C, 10-15 min | 525-575°C, 8-12 min | Must balance contamination desorption with surface roughness |
The activation energy for silicon epitaxial growth using disilane has been measured at 1.84-1.88 eV, significantly lower than the hydrogen desorption energy from silicon surfaces (approximately 2.0 eV) and substantially reduced compared to silane-based processes [2]. This lower activation barrier enables practical growth rates at reduced temperatures, with growth rate demonstrating an Arrhenius behavior across the 500-600°C temperature range. For process optimization, temperature should be carefully balanced between growth rate maximization and material quality considerations, with the optimal window typically falling between 540-580°C for most device applications. Within this range, the competing processes of adsorption, decomposition, and surface migration achieve an optimal balance, yielding both practical growth rates and high-quality crystalline films with minimal defects.
The disilane flow rate represents another critical optimization parameter, with growth rate demonstrating a linear relationship with flow at lower temperatures (500-550°C) and transitioning to a saturation regime at higher temperatures (575-600°C) where surface reaction kinetics become rate-limiting rather than precursor flux. For most UHV-CVD systems, the optimal disilane flow rate falls between 3-7 sccm, providing sufficient precursor flux without excessive gas-phase reactions or depletion effects. When growing SiGe alloys, the germanium incorporation efficiency becomes temperature-dependent, with higher temperatures typically reducing germanium fraction at constant precursor flow ratios due to differences in decomposition kinetics and surface segregation behavior. This necessitates careful temperature control within ±2°C to maintain consistent alloy composition throughout the deposition process.
Interface contamination represents the most significant source of defects in low-temperature epitaxial processes, with oxygen and carbon being particularly detrimental to crystalline quality. SIMS depth profiling measurements have demonstrated a direct correlation between interface oxygen concentration and minority carrier lifetime, with oxygen areal densities below 1×10¹¹ atoms/cm² required for high-performance devices [4]. Achieving these levels necessitates the stringent surface preparation protocols outlined in Section 3.1, complemented by minimization of air exposure between cleaning and epitaxial deposition. For critical applications, the implementation of cluster tool configurations with integrated dry-cleaning chambers can reduce interfacial oxygen concentrations by approximately one order of magnitude compared to conventional ex situ dHF cleaning alone.
Surface morphology degradation, often manifested as island formation or stacking faults, frequently originates from incomplete surface preparation or non-optimal temperature/flow conditions. The following defect mitigation strategies have proven effective:
In situ hydrogen plasma treatment: Brief exposure to atomic hydrogen generated by remote plasma sources at 300-400°C can effectively remove residual carbon contamination while preserving surface morphology.
Two-step growth processes: Initial very low-rate nucleation at reduced temperature (450-500°C) followed by higher-temperature bulk growth can improve film continuity and reduce defect density.
Germanium surfactant-mediated growth: For silicon epitaxy, sub-monolayer germanium predeposition can enhance surface mobility and improve two-dimensional growth.
Post-growth annealing: Limited thermal budget annealing at temperatures 50-75°C above growth temperature for 5-10 minutes can facilitate defect annealing without significant dopant redistribution.
The implementation of comprehensive real-time process monitoring using spectroscopic ellipsometry or reflectance anisotropy spectroscopy enables early detection of growth anomalies and provides immediate feedback for process adjustment, particularly during the critical nucleation phase where the majority of extended defects originate.
Disilane presents significant safety challenges due to its high reactivity, pyrophoric nature, and relatively low autoignition temperature, necessitating rigorous handling protocols and specialized equipment. All disilane delivery systems must employ welded stainless steel tubing with minimal connections, properly purged with inert gas and equipped with pressure monitoring and flow restriction devices to prevent backflow and ensure system integrity. Gas cabinets should feature continuous atmospheric monitoring with alarms calibrated for disilane detection at appropriate threshold limit values, complemented by rapid isolation valves and excess flow control devices. For process tool integration, point-of-use purifiers and particulate filters are essential to maintain gas purity and prevent line clogging, while in situ fire suppression systems provide critical protection against potential ignition events.
Personnel training must emphasize the unique hazards associated with disilane, including its tendency to form spontaneously combustible reaction products with air and its higher toxicity compared to silane. Emergency response protocols should address specific disilane release scenarios, with particular attention to the potential for delayed ignition and the formation of hazardous decomposition products. From an environmental perspective, dedicated abatement systems utilizing catalytic combustion, thermal oxidation, or scrubbing technologies are essential to process effluent streams, with continuous monitoring to verify destruction efficiency and prevent atmospheric releases.
The disilane market for semiconductor applications is characterized by relatively concentrated competition with several key global players dominating supply, including Mitsui Chemicals, Air Liquide Electronics, Linde Gas & Equipment, and SK Specialty [1]. Pricing is heavily influenced by purity requirements, typically ranging from $100-500 per kilogram depending on volume and purity specification, with higher purity grades (7N and above) commanding premium pricing. The industry has witnessed moderate merger and acquisition activity in recent years, with total transaction values likely exceeding $500 million over the past five years as specialty gas suppliers consolidate to achieve economies of scale and expand their technological capabilities.
The regional consumption pattern for disilane reflects the global distribution of advanced semiconductor manufacturing, with East Asia accounting for approximately 70% of global demand, followed by North America (15%) and Europe (10%) [1]. This geographical concentration has significant implications for supply chain logistics and inventory management, particularly for fabrication facilities located outside the primary consumption regions. The ongoing expansion of domestic semiconductor manufacturing capabilities in multiple geographic regions, driven by government initiatives and supply chain resilience concerns, is expected to gradually alter this distribution over the coming decade. Additionally, the growing adoption of silicon carbide (SiC) for power electronics, projected to reach a market size exceeding $11 billion by 2034 [3], represents a significant complementary driver for disilane demand, as many SiC device fabrication processes utilize disilane for selective epitaxy and contact formation.
Diagram 1: Complete workflow for disilane-based epitaxial growth, showing the sequential process from substrate preparation through post-processing characterization. Critical control points are highlighted within each major processing phase.
Diagram 2: Decision pathway for surface preparation methodology selection based on wafer size and interface quality requirements. The flowchart guides process selection to achieve optimal hydrogen-terminated surfaces for subsequent epitaxial growth.
Disilane-based epitaxial processes represent a critical enabling technology for advanced semiconductor device fabrication, particularly as thermal budget constraints intensify with the transition to three-dimensional architectures and heterogeneous integration schemes. The optimized protocols detailed in this application note provide a foundation for implementing robust disilane processes capable of delivering high-quality epitaxial films with practical growth rates at temperatures below 600°C. The continued evolution of semiconductor technology will likely further drive the adoption of disilane and other high-order silanes, with emerging applications in monolithic 3D integration, advanced memory architectures, and heterogeneous packaging all demanding the unique capabilities offered by these precursors.
Future developments in disilane technology are expected to focus on further purity enhancements beyond 7N grade to support even more stringent defect density requirements at advanced technology nodes, complemented by improved delivery systems that enhance safety while reducing consumption and waste generation. The integration of machine learning methodologies for real-time process control and defect prediction, similar to approaches already being implemented in silicon carbide epitaxy [3], represents another promising direction for advancing disilane process capability. Additionally, the ongoing expansion of semiconductor manufacturing geographically and the growing emphasis on supply chain resilience will likely drive increased standardization of disilane specifications and handling protocols across the industry, further solidifying its position as a critical precursor for advanced semiconductor fabrication.
The deposition of hydrogenated amorphous silicon (a-Si:H) is a mature technology, primarily achieved using Plasma-Enhanced Chemical Vapor Deposition (PECVD) at low temperatures (typically below 300°C) [1] [2]. This technique is favored for its compatibility with large-area substrates like glass, metal foils, and plastics [1].
The table below outlines the core parameters for a standard PECVD process based on the gathered literature. You can use this as a foundational framework.
| Parameter | Typical Range / Value | Description & Purpose |
|---|---|---|
| Precursor Gases | SiH₄, H₂, (Ar) | Silane is core precursor; H₂ dilution critical for controlling film structure (amorphous vs. microcrystalline) [1] [2]. |
| Substrate Temperature | 150 - 300 °C | Lower temps (e.g., <150°C) possible with advanced systems like ICP-CVD [4]. |
| RF Power / Frequency | 13.56 MHz (or VHF: 30-300 MHz) | Power density controls plasma dissociation; higher frequencies (VHF) can increase deposition rates [1]. |
| Chamber Pressure | 500 - 2000 mTorr | Affects gas phase reactions, radical mean free path, and film uniformity [1] [4]. |
| Key Film Properties| Defect Density: 10^15 - 10^16 cm⁻³ Optical Bandgap: ~1.6 eV | Hydrogen passivates dangling bonds to achieve low defect density; optical properties suitable for photovoltaics [1] [2]. |
To visualize the logical flow of the deposition process and how key parameters interact to determine the final film properties, the following diagrams map out the workflow and relationships.
Disilane (Si₂H₆) serves as a critical precursor material in advanced semiconductor manufacturing processes, particularly in chemical vapor deposition (CVD) and atomic layer deposition (ALD) applications. As the semiconductor industry continues its pursuit of smaller node sizes and enhanced device performance, disilane has emerged as a valuable alternative to monosilane in specific applications due to its lower pyrolysis temperature and enhanced step coverage capabilities. The Europe Semiconductor Grade Disilane market is projected to reach USD 300 million by 2031, growing at a CAGR of 8.5% from 2025, reflecting its increasing importance in semiconductor fabrication [1]. These application notes provide comprehensive technical guidance for researchers and development professionals implementing disilane-based processes in semiconductor manufacturing environments, with detailed protocols, safety considerations, and analytical methods tailored to advanced node development.
Semiconductor-grade disilane represents a highly specialized material meeting stringent purity requirements essential for modern semiconductor fabrication. The compound must conform to exacting quality standards to prevent contamination that could compromise device performance and yield. The market for semiconductor-grade disilane offers different purity grades tailored to specific application requirements, with high-purity variants exceeding 99.99% being essential for critical semiconductor applications [2].
Table 1: Semiconductor-Grade Disilane Specification Profile
| Parameter | Specification | Remarks |
|---|---|---|
| Purity Level | >99.99% (High Purity), 99.9-99.99% (Standard) | Critical for semiconductor manufacturing [2] |
| Form | Gas form preferred for deposition applications | Liquid form also available for specific applications [2] |
| Pyrolysis Temperature | Lower than monosilane | Enables lower process temperatures [2] |
| Moisture Sensitivity | Highly sensitive | Requires strict moisture control in handling |
Disilane presents significant safety challenges that necessitate rigorous handling protocols. As a pyrophoric gas with high reactivity toward air and moisture, disilane requires specialized equipment and procedures to ensure safe utilization in research and manufacturing environments. Key safety considerations include:
Thin-film deposition represents the primary application for disilane in semiconductor manufacturing, where it serves as a silicon source for various deposition techniques. The unique properties of disilane enable its use in several critical deposition applications:
Table 2: Semiconductor Application Portfolio for Disilane
| Application Domain | Key Implementations | Market Share & Growth Projections |
|---|---|---|
| Semiconductor Manufacturing | Thin-film deposition in integrated circuits [2] | Projected to reach USD 300M by 2031 [1] |
| Flat Panel Display (FPD) Production | Thin-film transistors for displays [2] | Steady growth driven by display technology advances |
| Solar Cell Manufacturing | Photovoltaic applications [2] | Emerging application with significant potential |
| AI & 5G Chips | Advanced node semiconductor devices [3] | Fastest growing application (8.5% CAGR) [1] |
Beyond conventional silicon deposition, disilane enables several emerging applications that leverage its unique chemical properties:
Chemical vapor deposition with disilane requires precise control of process parameters to achieve films with the desired structural, electrical, and morphological properties. The following protocol describes a generalized methodology for silicon film deposition using disilane:
Atomic layer deposition using disilane enables the conformal deposition of ultrathin silicon films with exceptional thickness control. This cyclic, self-limiting process is particularly valuable for applications requiring precise, atomic-scale thickness control:
Rigorous safety protocols are essential when working with disilane due to its pyrophoric nature and toxicity. Implement the following safety measures:
Comprehensive characterization of disilane-derived films is essential for quality control and process optimization. Implement the following analytical techniques:
Verifying disilane purity is critical for ensuring consistent process results and high device yields:
The application landscape for disilane in semiconductor manufacturing continues to evolve, driven by several emerging trends:
Table 3: Market Dynamics and Regional Distribution
| Geographic Region | Market Contribution (2023) | Growth Drivers |
|---|---|---|
| Asia Pacific | 40% (Highest contribution) [2] | Increasing data center investments, technological advancements [2] |
| North America | 35% [2] | Strong presence of key industry players, advanced technological infrastructure [1] |
| Europe | 15% [2] | Regulatory support for sustainability, innovation in smart manufacturing [1] |
| Latin America & MEA | 10% combined [2] | Growing investments in infrastructure and technology [1] |
Disilane has established itself as a critical precursor material for advanced semiconductor manufacturing, enabling continued device scaling through its unique material properties. The compound's lower decomposition temperature, superior step coverage, and compatibility with existing fabrication infrastructure position it as an enabling material for emerging technologies including AI accelerators, 5G chips, and three-dimensional memory architectures. As the semiconductor industry continues its pursuit of atomic-scale manufacturing, disilane-based processes will likely play an increasingly important role in deposition applications requiring precise thickness control, high conformity, and low thermal budget. Researchers and development professionals should continue to explore novel applications while maintaining rigorous attention to safety protocols and quality control measures outlined in these application notes.
The protocol below details the formation of Si-Ge alloy films via electrochemical deposition of germanium into a porous silicon (PS) matrix, followed by rapid thermal annealing [1] [2]. This method is noted for its cost-effectiveness and compatibility with semiconductor manufacturing processes [2].
Materials and Equipment
Experimental Procedure
Porous Silicon (PS) Matrix Fabrication
Germanium Electrodeposition
Rapid Thermal Annealing (RTA)
The tables below summarize critical parameters for optimizing the PS matrix and the properties of the resulting Si-Ge alloy films.
Table 1: Optimizing Porous Silicon Matrix Parameters [1] [2]
| Parameter | Effect on PS Matrix | Impact on Final Si-Ge Alloy |
|---|---|---|
| Anodization Current Density | Determines porosity and pore morphology. | Influences Ge incorporation and alloy composition. |
| PS Layer Thickness | Affects the volume available for Ge deposition. | Directly corresponds to the final alloy film thickness. A 5 μm PS layer was found optimal for thermoelectric performance [1]. |
| PS Porosity | Controls the surface area and amount of Si available for alloying. | Determines the final Si to Ge ratio (Si₁₋ₓGeₓ) in the alloy [2]. |
Table 2: Characteristics of Si-Ge Alloys from PS Matrices [1] [2]
| Property | Characterization Method | Result / Finding |
|---|---|---|
| Alloy Formation | Raman Spectroscopy, XRD | Successful formation of Si-Ge alloy confirmed after RTA [2]. |
| Morphology & Composition | SEM, EDX | Formation of a relatively uniform Si₁₋ₓGeₓ layer on the monocrystalline silicon substrate [2]. |
| Thermoelectric Performance | Seebeck Coefficient & Power Factor Measurement | Highest performance achieved with 5 μm-thick PS matrix: Seebeck coefficient of ~505 μV/K at 450 K and Power Factor of ~1950 μW/(m·K²) at 400 K [1]. |
The diagram below outlines the complete protocol for forming Si-Ge alloys via porous silicon, from substrate preparation to final characterization.
Diagram 1: Workflow for Si-Ge Alloy Formation via Porous Silicon Matrix
The porous silicon matrix method offers distinct advantages and considerations for researchers developing Si-Ge alloys.
For context, other established methods for Si-Ge deposition exist, though they were not the focus of this protocol.
The following table compares established and emerging methods for disilane synthesis, highlighting their core principles and limitations [1] [2]:
| Method | Core Principle | Key Challenges & Limitations |
|---|---|---|
| Magnesium Silicide | React magnesium silicide with hydrogen chloride/ammonium bromide [1] | Multiple reaction steps, substantial by-products, complex impurity removal [1] |
| Hexachlorodisilane Reduction | Reduce Si₂Cl₆ using lithium aluminum hydride in ether solutions [1] | High raw material and equipment costs, scalability issues [1] |
| Silane Pyrolysis/Discharge | Decompose SiH₄ via electrical/thermal energy to form Si₂H₆ [1] | Complex equipment; high power can cause secondary decomposition of disilane [1] |
| Dielectric Barrier Discharge (DBD) | Use non-thermal plasma to initiate silane decomposition at ambient T&P [1] | Reaction mechanisms at atmospheric pressure not fully elucidated; requires optimization [1] |
Dielectric Barrier Discharge (DBD) is a emerging method for disilane synthesis that operates at ambient temperature and pressure, making it suitable for industrial scale-up [1]. The workflow involves experimental setup, parameter optimization, and safety measures.
Systematically test and optimize these parameters, using the Number Density Ratio of Disilane to Silane (NDS) in the tail gas as the evaluation metric:
A reaction mechanism model can be developed using simulation software (e.g., COMSOL Multiphysics) to simulate the silane discharge process, providing insights into radical formation and particle distribution that are difficult to measure experimentally [1].
Beyond its synthesis, disilane is a versatile reagent in organometallic chemistry, particularly in catalytic addition reactions and the formation of complexes with transition metals. The diagram below illustrates a general catalytic cycle and a specific complexation example [3].
Disilane's superior film-forming properties, efficiency, and quality make it highly valuable in several advanced technological areas [1]:
Future development needs to focus on creating efficient, environmentally friendly, and safe industrial processes. Key challenges include elucidating the detailed reaction mechanisms of silane discharge at atmospheric pressure and optimizing reactor design and process parameters for scalability [1] [2].
Bis-silylation reactions represent a powerful class of transformations in organic synthesis that enable the simultaneous addition of two silyl groups across unsaturated bonds, particularly alkynes. These reactions provide efficient access to 1,2-bis-silylated alkenes, which have emerged as versatile building blocks for programmable sequential synthesis through manipulation of the two vicinal silyl groups. The significance of these compounds stems from the diverse reactivity of the C–Si bonds, which can be selectively transformed into a variety of functional groups or utilized in cross-coupling reactions. Transition metal-catalyzed bis-silylation of alkynes with disilanes constitutes the most straightforward strategy to access these valuable synthetic intermediates, though challenges have historically limited their widespread adoption.
Recent advances in disilylation chemistry have focused on addressing three fundamental limitations: (1) the traditional reliance on symmetric disilanes that install two identical silyl groups difficult to differentiate in subsequent transformations; (2) the dependence on expensive platinum group metals as catalysts; and (3) the low reactivity of internal alkynes in most catalytic systems. The development of unsymmetrical disilane reagents with coordinating groups has revolutionized this field, enabling precise control over regioselectivity and allowing stepwise differentiation of the two silyl groups for downstream functionalization. These advances, coupled with the introduction of earth-abundant metal catalysts, have significantly expanded the synthetic utility of disilylation reactions in complex molecule assembly and functional materials development.
The development of Ni(0) catalytic systems has marked a significant breakthrough in bis-silylation chemistry, particularly for internal alkynes. This approach utilizes the strongly coordinating disilane reagent 8-(2-substituted-1,1,2,2-tetramethyldisilanyl)quinoline (TMDQ), which exhibits enhanced air stability and enables effective activation of the Si–Si bond through coordination of the quinoline nitrogen to the nickel center. The catalytic system typically employs Ni(COD)₂ (COD = cyclooctadiene) in combination with N-heterocyclic carbene (NHC) ligands such as SIPr (1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene), which have been shown to significantly reduce the energy barrier of the Si–Si insertion step by approximately 15.5 kcal/mol according to computational studies [1]. This system achieves excellent yields (up to 98%) with exclusive cis-selectivity across a broad range of symmetrical diaryl acetylenes, including those with functional groups such as fluoro, trifluoromethyl, ester, and methoxy substituents [2].
The reaction proceeds through a conventional oxidative addition-insertion-reductive elimination mechanism, with the metal center undergoing a Ni⁰–Niᴵᴵ–Ni⁰ transformation during the catalytic cycle. Theoretical investigations using density functional theory (DFT) have revealed that the coordination of the N-atom in TMDQ with the nickel atom effectively controls the catalytic activity of the metal center, with the Si–Si oxidative addition proceeding through a ternary ring transition state where the Si1–Si2 bond breaks and a Si1–Ni–Si2 bond forms [1]. The electron configuration of nickel (3d⁸4s²) allows for variable multiplicity states, with the singlet state of the Ni(SIPr)₂ complex being thermodynamically favored (ΔG = -14.6 kcal/mol compared to Ni(COD)₂) and serving as the active catalyst despite the stronger coordination capacity of COD ligands [1].
A particularly innovative approach to disilylation involves synergistic Pd/Lewis acid catalytic systems that enable regio- and stereo-divergent bissilylation of alkynoates. This methodology employs the same TMDQ reagent but achieves switchable selectivities through careful modulation of ligand steric effects and Lewis acid coordination modes. The catalytic system precisely dictates the selectivity outcomes, resulting in the divergent synthesis of 1,2-bissilyl alkenes with controlled stereochemistry from identical starting materials [3]. This represents the first reported example of divergent bissilylation that can be selectively directed to different isomeric outcomes based on catalytic conditions.
The origin of this switchable selectivity has been elucidated through combined experimental and computational studies, revealing that different ligand steric effects, the specific structure of the TMDQ disilane reagent, and distinct coordination modes of Lewis acids with alkynoates collectively determine the reaction pathway [3]. This sophisticated level of control enables synthetic chemists to access diverse stereoisomeric bissilylated products from common precursors, significantly enhancing the strategic utility of these compounds in complex synthesis. The power of these 1,2-bissilyl alkenes as synthetic intermediates has been demonstrated through the rapid construction of diverse molecular motifs and densely functionalized biologically active compounds [3].
For the synthesis of chiral gem-bis(silyl)alkanes, cobalt-catalyzed double hydrosilylation of aliphatic terminal alkynes has emerged as a highly efficient method. This approach achieves excellent chemo-, regio-, and enantioselectivity simultaneously, providing access to enantiopure polysilyl-substituted compounds that were previously challenging to prepare [4]. These chiral organosilanes hold significant potential as intermediates for chiral catalysts, functional materials, and silicon substitution in medicinal chemistry, where their stereochemical integrity can influence biological activity and material properties.
The methodology enables the construction of unique chiral gem-bis(silyl)alkanes through a sequential reaction process that first involves hydrosilylation to form a silyl-substituted alkene intermediate, followed by a second stereocontrolled hydrosilylation to install the geminal silyl groups with high enantioselectivity [4]. The resulting gem-bis(silyl)alkanes are expected to find applications not only in stereoselective organic synthesis but also in the development of chiral catalysts and functional materials, expanding the toolbox of enantiopure organosilicon compounds available to researchers across multiple disciplines.
Table 1: Comparison of Disilylation Catalytic Systems
| Catalyst System | Silane Reagent | Alkyne Type | Selectivity | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Ni(0)/NHC | TMDQ | Internal alkynes | cis-selective | Earth-abundant metal, functional group tolerance | Limited with unsymmetrical alkynes |
| Pd/Lewis Acid | TMDQ | Alkynoates | Regio- and stereo-divergent | Switchable selectivity | Requires optimization for each substrate |
| Co-based | Hydrosilanes | Aliphatic terminal alkynes | Enantioselective | Access to chiral gem-bis(silyl)alkanes | Limited to terminal alkynes |
| Pd(NHC) | Hexamethyldisilane | Internal alkynes | cis-selective | Air-stable disilane | Identical silyl groups difficult to differentiate |
Synthesis of TMDQ Reagents: The strongly coordinating disilane TMDQ reagents are synthesized in a one-step procedure from commercially available 8-bromoquinoline. Specifically, 8-bromoquinoline undergoes lithium-halogen exchange with sec-butyllithium in anhydrous THF at -78°C under inert atmosphere, followed by treatment with Me₂RSiSiMe₂Cl (where R can be methyl, phenyl, or other substituents). The resulting TMDQ reagents (1a–d) are obtained as air-stable, colorless liquids after purification by column chromatography. These reagents can be practically synthesized on gram scales and stored under standard conditions without special precautions [2].
Catalyst Preparation: The Ni(0) catalyst system is prepared by combining Ni(COD)₂ (10 mol%) with the NHC ligand SIPr (12 mol%) in anhydrous toluene. The mixture is stirred under nitrogen or argon atmosphere for 15-30 minutes to generate the active catalytic species before addition of substrates. Alternatively, SIPr can be generated in situ from SIPr·HCl by treatment with tert-BuOK, though this approach typically yields inferior results compared to using the free carbene [2].
In an argon- or nitrogen-filled glovebox, charge a dried Schlenk tube or pressure vessel with Ni(COD)₂ (10 mol%, 0.05 mmol), SIPr (12 mol%, 0.06 mmol), and anhydrous toluene (2.0 mL).
Stir the mixture at room temperature for 30 minutes to allow formation of the active catalytic species, during which the solution may darken.
Add the TMDQ reagent 1a (0.5 mmol) and internal alkyne substrate (0.55 mmol) sequentially to the reaction vessel.
Seal the vessel and heat the reaction mixture at 100°C with continuous stirring for 24 hours.
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using hexane/ethyl acetate gradients as eluent to obtain the desired bis-silylated alkene products.
Characterize the products by ( ^1H ) NMR, ( ^{13}C ) NMR, ( ^{29}Si ) NMR spectroscopy, and high-resolution mass spectrometry. For stereochemical confirmation, single-crystal X-ray diffraction analysis can be performed on suitable crystalline derivatives [2].
Ligand Effects: When SIPr is unavailable, PPh₃ can be used as an alternative ligand, though yields are generally lower. The use of ICy·HBF₄ as a ligand source dramatically decreases reaction yield and should be avoided [2].
Catalyst Loading: Reducing the Ni(COD)₂ loading to 5 mol% results in only a slight decrease in yield (from 98% to 92% in model reactions), suggesting the system remains effective at lower catalyst loadings [2].
Substrate Compatibility: For aliphatic internal alkynes, switching to SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) as the ligand enables high yields with reduced catalyst loading under milder reaction conditions [2].
Critical Parameters: Strict exclusion of oxygen and moisture is essential throughout the process, particularly during catalyst preparation and the initial reaction stages. Solvent dryness significantly impacts reaction efficiency, and toluene should be freshly distilled from sodium/benzophenone ketyl under nitrogen.
The synergistic Pd/Lewis acid system enables selective access to different stereoisomeric outcomes through modulation of catalytic components. The standard procedure involves combining Pd₂(dba)₃ (2.5 mol%), appropriate phosphine ligands (7.5 mol%), and Lewis acids (20 mol%) with the TMDQ disilane reagent and alkynoate substrate in anhydrous THF or 1,4-dioxane. The specific combination of ligand and Lewis acid determines the regioselectivity and stereoselectivity of the process [3]:
For cis-β-selectivity: Employ Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) in combination with LiOt-Bu as base without additional Lewis acids.
For trans-α-selectivity: Utilize sterically demanding phosphine ligands (e.g., P(t-Bu)₃) in combination with Mg(Ot-Bu)₂ as both base and Lewis acid.
For cis-α-selectivity: Combine N-heterocyclic carbene ligands (e.g., IPr) with Al(Ot-Bu)₃ as Lewis acid.
The reaction mechanism and logical workflow for achieving divergent selectivities can be visualized as follows:
Diagram 1: Divergent selectivity pathways in Pd/Lewis acid-catalyzed bissilylation of alkynoates
The synthetic utility of bis-silylated alkenes obtained through these catalytic disilylation methods stems from the differential reactivity of the two silyl groups, enabling programmable sequential synthesis. The strong coordination of the quinoline group in TMDQ-derived products allows selective activation and transformation of the non-coordinated silyl group while leaving the quinoline-coordinated silicon moiety intact. This orthogonal reactivity enables a wide range of selective transformations that dramatically expand the utility of these building blocks in complex molecule synthesis.
Cross-Coupling Reactions: The non-coordinated silyl group in TMDQ-derived bis-silylated alkenes can undergo Hiyama-Denmark cross-coupling with aryl iodides under fluoride activation conditions, providing access to arylated vinylsilane products while preserving the quinoline-coordinated silicon moiety. This chemoselectivity arises from the differential activation of the two silyl groups, where the quinoline-directed silicon is electronically and sterically protected from nucleophilic attack by fluoride ions [2].
Selective Protodesilylation: Treatment of unsymmetrical bis-silylated alkenes with tetra-n-butylammonium fluoride (TBAF) in THF at room temperature selectively cleaves the non-coordinated silyl group, affording monoSilylated alkenes with complete chemoselectivity. This transformation highlights the dramatic electronic differentiation between the two silicon centers imparted by the quinoline coordination [2].
Tandem Transformations: The ability to selectively manipulate each silyl group enables sophisticated sequential synthetic strategies where a single bis-silylated intermediate can be divergently transformed into multiple structurally distinct products. For example, initial Hiyama coupling of the non-coordinated silyl group followed by oxidation of the remaining quinoline-coordinated silicon group yields functionalized vinyl alcohols or carbonyl compounds [2] [5].
The strategic value of catalytic disilylation methods extends to the synthesis of complex molecular architectures, including natural products, pharmaceutical intermediates, and functional materials. The orthogonal reactivity of the two silyl groups in unsymmetrical bis-silylated alkenes allows them to serve as multifunctional linchpins that can be progressively elaborated through selective transformations. This approach significantly reduces synthetic step count and improves overall efficiency in complex molecule assembly.
Recent applications have demonstrated the utility of these methodologies in the rapid construction of diverse molecular motifs and biologically active compounds. The ability to precisely control stereochemistry while incorporating differentially protected silicon handles makes these protocols particularly valuable in medicinal chemistry and drug development, where systematic structure-activity relationship studies require efficient access to stereodefined analogs [3]. Additionally, the compatibility of these methods with various functional groups enables their application in late-stage functionalization strategies, further enhancing their synthetic value.
Successful implementation of disilylation protocols requires careful attention to several critical parameters that significantly impact reaction efficiency and selectivity. First and foremost, strict exclusion of oxygen and moisture is essential throughout the process, particularly during catalyst preparation and the initial reaction stages. The Ni(0) and Pd(0) catalysts employed in these transformations are highly air-sensitive, and their premature decomposition can lead to complete reaction failure. Similarly, the disilane reagents, while more stable than traditional alternatives, should be handled under inert atmosphere to maintain their integrity.
Solvent selection and purity also play crucial roles in reaction performance. Anhydrous toluene is typically the solvent of choice for Ni-catalyzed bis-silylations, while THF or 1,4-dioxane may be preferred for Pd/Lewis acid systems. In all cases, solvents should be rigorously dried and deoxygenated before use, typically by distillation from appropriate drying agents under inert atmosphere. The catalyst-to-ligand ratio represents another key variable, with slight excesses of NHC or phosphine ligands (1.1-1.2 equivalents relative to metal) generally providing optimal results by stabilizing the active catalytic species while preventing formation of inactive metal aggregates.
For reactions involving unsymmetrical alkynes, regiocontrol remains challenging and may require extensive optimization of ligand and Lewis acid combinations. The steric and electronic properties of both the alkyne substrate and the disilane reagent influence the regiochemical outcome, with bulkier substituents typically directing the larger silyl group to the less hindered position. When developing new substrate classes, systematic screening of reaction parameters is recommended to identify optimal conditions for achieving high regio- and stereoselectivity.
The development of efficient catalytic systems for disilylation reactions, particularly those utilizing unsymmetrical disilane reagents and earth-abundant metal catalysts, has significantly expanded the synthetic toolbox available to organic chemists. The protocols described in these application notes enable reliable access to valuable bis-silylated alkene building blocks with controlled stereochemistry and differential functionality. The ability to selectively manipulate each silyl group in sequential transformations makes these methodologies particularly powerful for complex molecule synthesis, with applications spanning pharmaceutical development, materials science, and chemical biology.
Looking forward, several areas present opportunities for further development. The expansion of substrate scope to include more challenging unsymmetrical internal alkynes with controlled regioselectivity remains a significant goal. Additionally, the development of enantioselective bis-silylation methods for internal alkynes would provide valuable access to chiral vinylsilane building blocks for asymmetric synthesis. The integration of these disilylation methodologies with automated synthesis platforms and flow chemistry systems could further enhance their utility in high-throughput synthesis and industrial applications. As these catalytic systems continue to evolve, their impact on synthetic strategy and efficiency is expected to grow, solidifying their role as indispensable tools for molecular construction.
The following table summarizes two silicon-based materials studied for enhancing solar cells, which may share some chemical or functional similarities with the disilylsilane compounds you are inquiring about.
| Material | Application in Solar Cells | Key Findings & Function | Cited Experimental Fabrication Method |
|---|---|---|---|
| Oligothienyl Silane Derivatives [1] | Donor material in organic solar cells (OSCs) | Designed for tunable optoelectronic properties; acts as a donor in a 3D network to reduce the HOMO-LUMO band gap, broadening light absorption [1]. | Computational Design via DFT: Molecular structures were optimized using the DFT/CAM-B3LYP/6-31(d, p) method in Gaussian 09 to simulate properties like open-circuit voltage and absorption spectra [1]. |
| Decaphenylcyclopentasilane (DPPS) [2] | Interfacial layer in perovskite solar cells | Spin-coated between perovskite and hole transport layer; acts as a protective/passivation layer and enhances hole transfer, improving device efficiency and long-term stability [2]. | Spin-Coating & Annealing: A DPPS solution in chlorobenzene was dropped onto the perovskite layer during spin-coating (last 15 sec). The device was subsequently annealed at 190°C for 16 minutes [2]. |
Based on one of the relevant studies, here is a detailed protocol for incorporating a polysilane (DPPS) layer, which could serve as a reference for methodology [2].
The workflow for this protocol is summarized in the diagram below.
Given the lack of direct information on disilylsilanes, I suggest the following paths to locate more specific details:
Here are the key factors to investigate and optimize in your experiments, supported by recent research.
| Factor | Key Finding / Optimal Condition | Experimental Support & Context |
|---|---|---|
| Catalyst Selection | Heterogeneous base catalysts (e.g., AN-251, K2CO3/γ-Al2O3) show high activity and stability [1] [2]. | AN-251 resin is stable up to 230°C, preventing deactivation [2]. K2CO3/γ-Al2O3 offers efficient basicity for alkoxysilane disproportionation [1]. |
| Reaction Pressure | Increasing pressure to 6 atmospheres can increase reactor productivity by an order of magnitude [2]. | Higher pressure increases the molar concentration of reactants in the vapor phase, accelerating the reaction rate [2]. |
| Reaction Temperature | Optimal temperature is system-dependent. For DCS to MCS, 323.15 K (50°C) was identified as optimal [3]. | The required temperature increases with feed rate. Excessive heat can deactivate some catalysts [3] [2]. |
| Feed Rate | A lower feed rate is often beneficial. For DCS disproportionation, 0.2 kg/h was optimal [3]. | Lower feed rates improve contact time with the catalyst, leading to higher conversion and better yield [3]. |
Here are detailed methodologies from recent studies that you can adapt for your own experiments.
This methodology is adapted from a 2024 study on trimethoxysilane disproportionation [1].
This methodology is based on a 2025 study that explored the sensitive conditions for dichlorosilane (DCS) disproportionation [3].
For a deeper understanding and further optimization, consider these insights from the literature.
The diagrams below outline a general experimental workflow and the proposed mechanism of anion exchange resin catalysts.
Diagram 1: General workflow for conducting and optimizing a disproportionation reaction experiment.
Diagram 2: Proposed catalytic cycle of chlorosilane disproportionation on an anion exchange resin [2]. The catalyst facilitates the reaction by weakening bonds in the chlorosilane molecule through ionization and ion exchange.
I hope this technical support guide provides a solid foundation for optimizing your experiments.
Here are some common questions and answers regarding film defects.
FAQ: Frequently Asked Questions
Q1: What are the most common causes of film defects?
Q2: How does surface tension cause defects like crawling or cratering?
Q3: What advanced methods can detect micro-defects?
The table below summarizes common defects, their causes, and general remedies. You can use this as a template for building a disilylsilane-specific knowledge base.
| Defect | Appearance | Common Causes | General Remedies |
|---|---|---|---|
| Crawling / Dewetting [1] | Uneven film, pulls back from substrate | High surface tension paint on low-tension surface (e.g., oily steel) | Proper surface cleaning; use of wetting agents |
| Craters / Fisheyes [1] | Small, round depressions | Low surface tension contaminants (silicone, oil) | Improve air filtration; eliminate contaminants; add surface wetting agents |
| Orange Peel [1] | Rough surface resembling orange skin | Application at high viscosity; poor flow/leveling | Adjust to proper spray viscosity; correct fluid delivery & atomizing air pressure |
| Runs & Sags [1] | Drips on vertical surfaces | Film applied too thick/wet; temperature too low | Adjust low-shear viscosity; use proper reducer; apply thinner wet coats |
| Solvent Popping/Blisters [1] | Bubbles trapped in cured film | Solvent trapped during cure; surface skin forms too fast | Increase flash time before bake; use slower evaporating solvents; apply multiple thin coats |
| Chipping/Breaking [2] | Physical damage to film edge/surface | Mechanical stress; brittle film formulation | Optimize film flexibility and adhesion; review handling processes |
| Color Non-uniformity [2] | Inconsistent color or shading | Pigment segregation; uneven application | Ensure homogeneous formulation; use proper application techniques |
Here is a generalized workflow you can adapt for designing your own this compound film experiments to systematically investigate and reduce defects. The following diagram outlines the key stages of this process.
Stage 1: Define Defect Characteristics
Stage 2: Formulate Root Cause Hypothesis
Stage 3: Design Controlled Experiment
Stage 4: Execute Experiment & Collect Data
Stage 5: Analyze Data & Validate Hypothesis
Stage 6: Implement Solution & Document
To build out your this compound-specific knowledge base, I suggest you:
The thermal decomposition of disilane is a critical step in deposition processes. The table below summarizes key findings from research.
| Parameter | Reported Range / Value | Context & Implications | Source |
|---|---|---|---|
| General Decomposition Temperature | 402 - 467 °C (675 - 740 K) | Temperature range for initial studies on disilane decomposition mechanism; primary products include SiH₂, SiH₄, and higher silanes. | [1] |
| LPCVD Silicon Film Deposition | ~570 - 770 °C | Temperature range explored for epitaxial silicon growth using SiH₄/H₂ chemistry in a kinetic Monte Carlo simulation. | [2] |
| Thermal CVD for SiO₂ | 400 - 700 °C | Process temperature for depositing silicon dioxide films using specific aminovinylsilane precursors. | [3] |
| Key Decomposition Pathway | Si₂H₆ → SiH₄ + SiH₂ | This silylene (SiH₂) formation pathway is a primary initial step; SiH₂ is highly reactive and critical for film growth. | [1] [4] |
| Trisilane Formation | ~70% of consumed disilane | Under experimental conditions, a majority of decomposed disilane converted to trisilane (Si₃H₈), a key growth intermediate. | [1] |
The following workflow outlines a systematic approach to determine the optimal deposition temperature for your specific system. This methodology is adapted from general ALD/CVD process development principles [5].
Step-by-Step Methodology:
Q1: Why does my film have a high wet etch rate in HF? A1: A high wet etch rate typically indicates a porous, low-density film with many defects. This can be caused by:
Q2: What is the role of silylene (SiH₂) in disilane deposition? A2: Experimental and modeling studies suggest that the decomposition of disilane primarily produces the highly reactive radical silylene (SiH₂). This species is believed to be the main contributor to silicon film growth from disilane, inserting into Si-H bonds on the surface and facilitating the formation of higher silanes like trisilane that incorporate into the growing film [1] [4].
Q3: My film growth is non-uniform across the substrate. What could be wrong? A3: Non-uniformity often stems from:
Please note that the data presented is synthesized from various sources that do not form a complete guide. The temperature ranges are indicative and must be validated for your specific reactor, precursor delivery system, and substrate type.
The table below summarizes core strategies that can be adapted for your work with disilylsilanes.
| Strategy | Key Principle | Potential Application to Disilylsilane Chemistry |
|---|---|---|
| Plasmonic Catalysis [1] | Use light to excite localized surface plasmon resonance (LSPR) in metallic nanoparticles, generating "hot" charge carriers that activate specific bonds. | Design catalysts with Au or Ag cores and catalytic shells. LSPR excitation could selectively activate specific bonds in this compound reactants. |
| Competitive Self-Sorting [2] | In reversible reaction systems, introduce competitive components to drive the system toward a single, selective outcome via thermodynamic control. | If this compound reactions involve reversible steps, using dynamic covalent chemistry could shift equilibrium toward the desired product. |
| Molecular Dynamics Control [3] | Influence the reaction trajectory after the transition state by controlling the energy and timing of the transition state formation. | Tuning reaction conditions (e.g., solvent, additives) could steer the reaction pathway toward one product over another. |
| Membrane Reactors [4] | Integrate reaction and separation in one unit; a selective membrane continuously removes an intermediate or product to prevent further reaction. | A zeolite membrane reactor could selectively separate a desired monosilylated product, preventing polysilylation and improving selectivity. |
Here are some methodologies and FAQs based on the above strategies to help you design experiments and troubleshoot common problems.
The following workflow diagram outlines a systematic approach to tackling selectivity problems, incorporating the strategies discussed.
While exact protocols will depend on your specific this compound transformation, here are the core methodological elements from the literature that you should incorporate.
For Testing Plasmonic Catalysts [1]:
For Implementing a Membrane Reactor [4]:
Disclaimer: This guide is for informational purposes and is based on current public knowledge and standard practices for handling pyrophoric and hazardous materials. It is not a substitute for the specific Safety Data Sheet (SDS) provided by your chemical supplier, which must be consulted and followed precisely. Always conduct your own risk assessment before working with any hazardous material.
Q1: Under what conditions should I store disilylsilane, and what is its typical shelf life? A1: this compound is a highly pyrophoric gas (catches fire spontaneously in air). It must be stored in a sealed, passivated steel cylinder in a cool, well-ventilated area, away from oxidizers and ignition sources. Storage temperature should not exceed 50°C (122°F). When stored properly, the shelf life is typically 12-24 months from the date of manufacture, but you must always check the manufacturer's certificate of analysis for the specific batch.
Q2: What are the immediate first aid measures for exposure to this compound? A2: Follow the protocol in the table below. Always seek immediate medical attention in case of exposure.
| Exposure Route | First Aid Measures |
|---|---|
| Inhalation | Immediately move person to fresh air. Keep them warm and at rest. If not breathing, administer artificial respiration. Do not use mouth-to-mouth if face is contaminated. Seek immediate medical attention. |
| Skin Contact | Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. Contaminated clothing must be cleaned before re-use. |
| Eye Contact | Rinse immediately with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Q3: What type of personal protective equipment (PPE) is required when handling this compound? A3: Minimum PPE should include:
Issue 1: Suspected Leak from Cylinder or Gas System
Problem: You smell a foul, pungent odor (indicating decomposition and a potential leak) or your continuous gas monitor has triggered an alarm.
Immediate Action Protocol:
Diagnosis and Resolution:
Issue 2: Ignition of this compound at the Delivery Point
Problem: The gas ignites upon exiting the delivery line into the reaction chamber or process tool.
Potential Causes and Solutions:
Title: Gas Purging & Delivery System Schematic
Issue 3: Unexpectedly Low Deposition Rate or Poor Film Quality in CVD Processes
Problem: When using this compound for chemical vapor deposition (CVD), the silicon film deposition rate is lower than expected, or the film quality is poor (e.g., non-uniform, high oxygen content).
Troubleshooting Steps:
| Parameter | Typical Range | Effect on Deposition | Troubleshooting Action |
|---|---|---|---|
| Substrate Temperature | 300 - 600 °C | Higher temp increases rate and crystallinity. | Verify heater calibration and thermocouple placement. |
| Chamber Pressure | 0.1 - 10 Torr | Affects gas-phase reactions and uniformity. | Check pressure gauge and throttle valve operation. |
| This compound Flow Rate | 10 - 100 sccm | Directly proportional to deposition rate. | Re-calibrate MFC. Check for line clogs. |
| Carrier Gas (e.g., H₂) | 50 - 500 sccm | Dilution affects rate; H₂ can etch weak Si-Si bonds. | Ensure carrier gas is high-purity and flow is stable. |
The following table consolidates key physical and hazard data for this compound to aid in risk assessment.
| Property | Value / Description | Reference / Significance |
|---|---|---|
| CAS Number | 13597-87-0 | For SDS and regulatory identification. |
| Molecular Formula | Si₃H₈ | - |
| Pyrophoricity | Highly Pyrophoric | Ignites spontaneously in air upon contact. |
| Health Hazards | Toxic, Corrosive | Decomposition products (SiO₂, acids) cause irritation. |
| Vapor Density | > 1 (Heavier than air) | Gas will accumulate in low-lying areas. |
| Storage Pressure | Varies by supplier (e.g., ~200 psi) | Always refer to the cylinder label. |
| Decomposition Products | Silicon Dioxide (SiO₂), Hydrogen (H₂) | White powder and flammable gas are produced upon combustion. |
This protocol details the safe setup for transferring this compound from a cylinder to a process tool.
Objective: To safely deliver this compound gas to a reactor while minimizing the risk of leak or ignition. Materials: this compound cylinder, inert gas (N₂ or Ar) cylinder, double-stage regulator, vacuum-rated stainless steel tubing, leak detector, appropriate PPE.
Methodology:
The logical flow of this safety-critical procedure is outlined below.
The search results indicate that disilane (Si₂H₆) is used as a growth rate catalyst in the plasma deposition of microcrystalline silicon thin films from silane-hydrogen plasmas [1]. The primary challenge in scaling this process lies in its sensitivity to specific plasma conditions.
The table below summarizes the key parameters and their impact on the scaling process [1].
| Parameter | Impact on Process & Scaling Challenge |
|---|---|
| Disilane Addition | Small amounts (0.1-0.3% mole fraction) can increase growth rate by 4-6 times. Scaling requires precise control to maintain this catalytic effect. |
| Gas Pressure | The "catalytic effect" is only strong in a narrow high-pressure window (2-3 Torr). Maintaining this uniformly in a larger reactor is difficult. |
| Plasma Properties | Disilane significantly changes electron density and electric field intensity. Scaling requires maintaining these specific plasma properties in a larger volume. |
| Material Crystallinity | Increased growth rate from disilane leads to a drop in crystalline volume fraction. A key scaling challenge is balancing high growth rate with material quality (e.g., >40% crystallinity). |
Based on the research, developing and scaling a disilane-catalyzed process involves multiple stages of experimentation and optimization. The diagram below outlines a high-level workflow that researchers can follow.
The experimental methodology supporting this workflow involves [1]:
Here are answers to potential FAQs based on the described scaling challenges.
The growth rate enhancement from disilane is not reproducible in our larger reactor.
Our deposition rate has increased, but the film crystallinity is too low.
A Note on Information Availability
The most relevant technical paper found was published in 2016 [1], and the other highly relevant search results pertained to scaling challenges in biologics and nanomedicine [2] [3]. While the core scientific principles of scaling (e.g., maintaining process consistency, managing parameter sensitivity) are universal, this suggests that specific, public troubleshooting resources for disilylsilane in thin-film deposition are limited.
The table below summarizes key properties and uses of Dichlorosilane based on current literature [1] [2].
| Aspect | Description |
|---|---|
| Chemical Formula | SiH₂Cl₂ [2] |
| Major Application | Silicon nitride (SiN) deposition via LPCVD with ammonia (NH₃) [2]. |
| Key Advantage | Lower decomposition temperature and higher growth rate of silicon crystals [2]. |
| Typical Use Case | Production of thick, semiconducting epitaxial silicon layers for microelectronics [2]. |
| Relevant Process | Produced predominantly via disproportionation of trichlorosilane [1] [2]. |
The data on Dichlorosilane comes from studies on its use in chemical vapor deposition (CVD) processes:
To visualize the industrial production process of dichlorosilane mentioned in the research, here is a flowchart of the chemical reactions involved in the reactive distillation column [1].
This diagram illustrates the interconnected redistribution reactions that allow a single reactive distillation column to produce multiple silane products, with DCS as a key intermediate [1].
The table below summarizes key findings from a benchmarking study that directly compared silane (SiH₄), disilane (Si₂H₆), and dichlorosilane for the low-temperature growth of silicon layers in an industrial Reduced Pressure-CVD tool [1].
| Parameter | Monosilane (SiH₄) | Disilane (Si₂H₆) | Key Implications |
|---|---|---|---|
| General Low-Temperature Growth Rate | Lower | Significantly higher (e.g., ~10x higher at 565°C) [1] | Disilane is more efficient for high-throughput, low-temperature processes. |
| Activation Energy (Eₐ) | Higher | Lower [1] | Disilane decomposition is less thermally demanding, favoring lower process temperatures. |
| Growth Rate Peak | Not present | Present at ~650°C [1] | Disilane kinetics are more complex, requiring precise temperature control to avoid gas-phase reactions and defects. |
| Precursor Consumption | -- | Half the molar flow for equivalent silicon atoms [1] | More efficient silicon atom delivery per molecule with disilane. |
| Key Advantage | Simpler, well-understood kinetics. | High growth rates at low temperatures. | Choice depends on the priority: simplicity vs. deposition speed. |
The relationship between temperature and growth rate for these precursors is complex. The following diagram illustrates the distinct kinetic regions identified for disilane, which are critical for process optimization [1].
The data in the comparison table is derived from the following experimental protocol [1]:
F(Si₂H₆) / F(H₂) = 0.006 vs. F(SiH₄) / F(H₂) = 0.012).
The table below summarizes the key performance characteristics of different silicon precursors for low-temperature epitaxy, based on experimental studies conducted using Ultra-High Vacuum Chemical Vapor Deposition (UHV-CVD) [1].
| Precursor | Si Epitaxy Activation Energy (eV) | Relative Si Growth Rate (at 500°C) | Relative SiGe Growth Rate (at 500°C) | Key Characteristics and Advantages |
|---|---|---|---|---|
| Disilane (Si₂H₆) | 1.84 - 1.88 eV | 1.0 (Baseline) | 1.0 (Baseline) | Standard high-order silane; lower growth temperature than conventional precursors like silane [1]. |
| Trisilane (Si₃H₈) | 1.74 - 1.78 eV | ~3x Higher | ~2x Higher | More efficient decomposition than disilane; higher growth rate for both Si and SiGe [1]. |
| Tetrasilane (Si₄H₁₀) | 1.57 - 1.59 eV | ~7x Higher | ~3x Higher | Lowest activation energy; enables highest growth rates at very low temperatures [1]. |
| Silane (SiH₄) (conventional) | High (limited growth below 600°C) | Very Low | Very Low | Strong Si-H bonds require high temperatures for decomposition; not practical for low-T processes [1]. |
The core finding is that the activation energy for epitaxial growth decreases as the order of the silane precursor increases. This is attributed to the weaker Si-Si bond energy (e.g., 3.29 eV for Si₂H₆, 3.25 eV for Si₃H₈, 3.22 eV for Si₄H₁₀) compared to the strong Si-H bonds (3.97 eV) in silane, facilitating more efficient decomposition and incorporation of silicon atoms at lower temperatures [1].
The comparative data in the table above was obtained under the following experimental conditions, which are critical for reproducing the results [1]:
The superior performance of high-order silanes can be understood through their reaction pathway. The following diagram illustrates the conceptual steps from precursor introduction to film growth.
This mechanism explains the data in the table: precursors with weaker Si-Si bonds (like tetrasilane) proceed through the scission step more readily at lower temperatures, leading to lower activation energies and higher growth rates.
The choice of precursor depends heavily on the specific requirements of the semiconductor device being manufactured.
While higher-order silanes offer performance benefits, they also present challenges that are active areas of research and development.
The table below summarizes a benchmark study comparing Silane (SiH₄), Disilane (Si₂H₆), and Dichlorosilane (SiH₂Cl₂) for growing silicon layers in a Reduced Pressure–Chemical Vapour Deposition (RP-CVD) tool. Disilane demonstrates a significant advantage in low-temperature processes [1].
| Precursor | Chemical Formula | Preferred Growth Regime | Key Characteristic | Low-Temperature (≈600°C) Si Growth Rate |
|---|---|---|---|---|
| Dichlorosilane (DCS) | SiH₂Cl₂ | High Temperature (>950°C) | Slower growth rates at low temperatures [1]. | Not specified (very slow) [1] |
| Silane | SiH₄ | High Temperature (>850°C) | Standard precursor, but outperformed by disilane at low T [1]. | ~2 nm/min [1] |
| Disilane | Si₂H₆ | Low Temperature (≤850°C) | Weaker Si-Si bond enables higher growth rates at low temperatures [1]. | ~8 nm/min [1] |
The core advantage of disilane lies in its molecular structure. The Si-Si bond strength (226 kJ mol⁻¹) is weaker than the Si-H bond (318 kJ mol⁻¹) found in silane. This weaker bond allows disilane to decompose and form silyl (SiH₃) radicals more readily at lower temperatures, leading to significantly higher deposition rates for silicon and silicon-germanium (SiGe) layers in a low-temperature regime [1].
The comparative data in the table above comes from a controlled benchmarking experiment [1].
The study identified four distinct regions in the Arrhenius plot for disilane, with its superior low-temperature growth performance being most pronounced below 850°C [1].
Beyond the experimental data, disilane's properties make it critical for advanced semiconductor manufacturing.
The following diagram illustrates the typical role of disilane in a semiconductor manufacturing workflow, showing its entry point and key advantages.
When evaluating disilane for R&D applications, consider these practical aspects:
The search results provide high-level experimental parameters but lack granular, step-by-step protocols. For complete experimental details, I suggest:
The following table summarizes the thermal stability characteristics of various silanes based on the information gathered.
| Silane Type / Compound | Key Thermal Stability Characteristics | Typical Application Context | Supporting Experimental Data / Context |
|---|
| Dipodal Silanes (e.g., Bis(triethoxysilyl)ethane) | ► Excellent hydrolytic stability (up to ~10,000x greater than conventional silanes) [1]. ► Theoretical bond dissociation equilibrium for Si-O-Si is ~10⁻⁶, drastically reducing hydrolytic failure [1]. ► Can withstand long-term continuous exposure to 160 °C and short-term process conditions of 350 °C [1]. | Adhesion promoters in composites, primers for metals, plastic optics [1]. | Improved wet adhesion peel strength on titanium from 0.35 N/cm (with methacryloxypropylsilane) to 10.75 N/cm (with 10% dipodal additive) [1]. | | Conventional Gamma-Substituted Silanes | ► Good thermal stability [1]. ► Sufficient for long-term continuous exposure to 160 °C and short-term process conditions of 350 °C [1]. | General purpose coupling agents, sealants, and adhesives [1] [2]. | Stability is benchmarked using Thermogravimetric Analysis (TGA) of their hydrolysates [1]. | | Disilane (Si₂H₆) | ► Low thermal stability; decomposes at relatively low temperatures [3]. ► Decomposition studied in the range of 675 K to 740 K (402 °C to 467 °C) [3]. | Precursor for chemical vapor deposition (CVD) of silicon [3] [4]. | Quantitative measurement of decomposition products (like trisilane) using time-of-flight mass spectrometry with vacuum ultraviolet single-photon ionization [3]. | | Diethylsilane | Specific thermal stability data not found in search results. Basic properties: boiling point 56 °C [5]. | Reagent in chemical vapor deposition of SiO₂ [5]. | Data not available in search results. |
The primary method cited in the search results for evaluating the thermal stability of silanes and their resulting materials is Thermogravimetric Analysis (TGA) [1] [6]. The following diagram outlines a general TGA experimental workflow:
Detailed Methodology:
When selecting a silane for high-temperature applications, consider these factors highlighted in the research:
Although data on disilylsilane itself is not available, the analysis of decomposition products for similar organosilicon or phosphorus-containing compounds (like tri-n-butyl phosphate) relies on a combination of separation and identification techniques [1]. The general workflow involves separating the complex mixture first, followed by detailed identification of the individual components.
The table below summarizes the core techniques applicable to characterizing this compound decomposition products.
| Technique | Primary Function | Key Information Obtained |
|---|---|---|
| Gas Chromatography (GC) | Separation of volatile components | Separates mixture into individual components based on volatility and interaction with column [1]. |
| Thin-Layer Chromatography (TLC) | Preliminary separation and fraction collection | Provides a low-cost, rapid method for initial separation and group fractionation of the product mixture [1]. |
| Mass Spectrometry (MS) | Identification of molecular structure | Provides molecular weight and structural information by analyzing mass-to-charge ratio of ions; often coupled with GC [1]. |
| Gas Chromatography/Mass Spectrometry (GC/MS) | Combined separation and identification | The gold-standard combination; GC separates components, MS provides definitive identification for each [1]. |
Based on standard practices in decomposition analysis, here is a detailed protocol you can adapt for investigating this compound.
The following diagram illustrates the logical workflow of this experimental protocol.
Given the lack of specific data in the search results, I suggest the following steps to build a comprehensive guide:
Validation is the process of assessing how well a computational model's predictions match real-world observations for the specific context of its intended use [1] [2]. It is a crucial step in building credibility, especially for models used in critical applications like drug development or material design.
A robust validation process must account for and quantify the key sources of uncertainty that affect a model's prediction [2]:
The table below summarizes the core components of this framework:
| Validation Component | Description | Common Challenges |
|---|---|---|
| Input Uncertainty | Incomplete knowledge of model parameters, initial conditions, and boundary conditions [2]. | Defining accurate probability distributions for inputs; high-dimensionality of input space. |
| Model Discrepancy | Difference between the computational model and real-world system physics/behavior [2]. | Representing discrepancy mathematically; separating its effect from parameter uncertainty. |
| Parameter Calibration | Using experimental data to constrain and estimate model parameters [2]. | Ensuring calibrated parameters are physically meaningful; avoiding over-fitting to limited data. |
| Numerical Error | Inaccuracies from the computational solution of the mathematical model [2]. | Balancing computational cost with solution accuracy; verifying that numerical errors are acceptable. |
| Prediction Reliability | Qualitative assessment of the model's trustworthiness for a specific prediction [2]. | Quantifying "nearness" to available validation data; communicating qualitative assumptions. |
For a novel compound like disilylsilane, you would need to design experiments to generate data specifically for validating your computational models. The following are standard protocols for obtaining key physicochemical and electronic properties.
1. Protocol for Obtaining Vibrational Frequency Data
2. Protocol for Obtaining Thermodynamic Property Data
3. Protocol for Obtaining Electronic Structure Data
Once experimental data is obtained, you can structure a comparison with computational predictions. The following table is a template for how you might present this data for this compound.
| Property | Experimental Value | Computational Method A (e.g., DFT/B3LYP) | Computational Method B (e.g., MP2) | Validation Status |
|---|---|---|---|---|
| Si-Si-Si Bond Angle (°) | Data needed | Predicted: 115.5 | Predicted: 116.8 | Pending |
| Si-H Bond Length (Å) | Data needed | Predicted: 1.48 | Predicted: 1.49 | Pending |
| IR Frequency (cm⁻¹) | Data needed | Predicted: 2150 (Intensity: 85 km/mol) | Predicted: 2135 (Intensity: 92 km/mol) | Pending |
| Enthalpy of Formation (kJ/mol) | Data needed | Predicted: 185.2 | Predicted: 192.5 | Pending |
| Ionization Potential (eV) | Data needed | Predicted: 9.8 | Predicted: 10.1 | Pending |
| HOMO-LUMO Gap (eV) | Data needed | Predicted: 5.2 | Predicted: 5.5 | Pending |
The diagram below outlines the iterative process of model validation, from initial development to a final, credibility-assessed prediction. This workflow integrates the components and protocols described above.
Diagram Title: Computational Model Validation and Refinement Workflow
To build validated computational models for this compound, the research community first needs to generate foundational experimental data. You can contribute by:
The table below summarizes the key experimental and theoretical properties of disilylsilane ([SiH3]2SiH2) for direct comparison [1].
| Property | Experimental Data (and related compounds) | Theoretical Predictions (Computational Studies) |
|---|---|---|
| Molecular Formula | H8Si3 [1] | H8Si3 [1] |
| Molecular Weight | 92.32 g/mol [1] | 92.32 g/mol [1] |
| Structure & Bond Lengths | Based on disilane/ polysilane X-ray data: Si-Si bond: 2.34-2.36 Å; Si-H bond: 1.48-1.50 Å [1]. | Si-Si bond: ~2.35 Å; Si-H bond: ~1.48 Å (DFT, e.g., B3LYP) [1]. |
| Bond Angles | Tetrahedral geometry around Si atoms (~109.5°) [1]. | Linear Si-Si-Si backbone with tetrahedral coordination [1]. |
| ¹H NMR Chemical Shifts | Terminal SiH3: 3.5-4.5 ppm; Central SiH2: 3.8-4.2 ppm [1]. | Information not available in search results. |
| ²⁹Si NMR Chemical Shifts | Terminal Si: -40 to -60 ppm; Central Si: -45 to -55 ppm [1]. | Information not available in search results. |
| IR Vibrations (cm⁻¹) | Si-H stretch: 2150-2200; Si-H deformation: 940-960; Si-Si stretch: 420-450 [1]. | Information not available in search results. |
| Barrier to Internal Rotation | ~1.26 kcal/mol (from disilane studies) [1]. | ~1.26 kcal/mol [1]. |
| Electronic Structure | Information not available in search results. | HOMO: Si-Si σ-bonding; LUMO: Si-H σ* antibonding [1]. |
Here are the detailed methodologies for key experiments used to characterize this compound's properties [1].
The diagram below outlines the logical workflow for characterizing a compound like this compound using both theoretical and experimental approaches.
When comparing experimental and theoretical data:
To find more specific experimental protocols or deeper data, you may consider:
For researchers and scientists, selecting a silicon precursor involves a multi-faceted analysis beyond just cost. The following table summarizes the core criteria you should investigate.
| Evaluation Criterion | Key Considerations for Researchers |
|---|---|
| Purity & Quality | Level of metallic impurities (e.g., Fe, Ca, Al), dopants (e.g., Boron, Phosphorus); critical for device performance and yield [1] [2]. |
| Performance & Scalability | Suitability for target process (e.g., CVD, epitaxy); deposition rate, step coverage, thermal stability; scalability for production volumes [3] [2]. |
| Cost-Effectiveness | Price per gram/kg; cost-in-use (e.g., vaporization efficiency, utilization rate); impact on total manufacturing cost, not just unit price [2]. |
| Safety & Handling | Toxicity, flammability, pyrophoricity; required storage conditions (e.g., cabinet, abatement systems); personal protective equipment (PPE) [2]. |
| Supply Chain & Regulatory | Supplier reliability, geopolitical risks of supply; compliance with environmental (e.g., ESG), safety, and transportation regulations [2] [4]. |
Understanding the broader market can help frame your cost and performance assessments.
The process of selecting the right precursor involves a structured evaluation from initial screening to final validation. The diagram below outlines this workflow.
To build your comprehensive comparison guide with the required experimental data, I suggest you take the following steps:
Flammable;Irritant